

Application Notes and Protocols for Cyclic tri-AMP (c-tri-AMP) Analysis

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Compound of Interest

Compound Name: Cyclic tri-AMP

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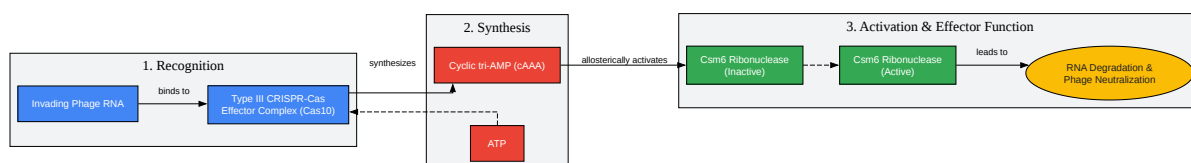
Introduction

Cyclic triadenosine monophosphate (c-tri-AMP or cAAA) is a cyclic oligonucleotide second messenger involved in bacterial immunity.[1][2] Specifically, it is synthesized by the Cas10 subunit of Type III CRISPR-Cas systems upon the detection of invading genetic elements like bacteriophage RNA.[2] Once produced, c-tri-AMP acts as an allosteric activator for downstream effector nucleases, such as Csm6, which then degrade viral transcripts, neutralizing the threat.[1] The unique structure and signaling role of c-tri-AMP make it a molecule of significant interest for understanding bacterial defense mechanisms and for potential applications in novel antimicrobial strategies.

This document provides detailed protocols and application notes for the sample preparation, purification, and quantitative analysis of c-tri-AMP from various biological matrices. Given that dedicated, validated protocols for c-tri-AMP are not yet widely published, the methodologies presented here are adapted from robust, established procedures for analogous cyclic oligonucleotides, such as cyclic di-AMP (c-di-AMP) and cyclic GMP-AMP (cGAMP).[3][4][5]

Signaling Pathway of c-tri-AMP in Type III CRISPR-Cas Systems

The following diagram illustrates the synthesis and function of c-tri-AMP within the bacterial Type III CRISPR-Cas defense pathway.



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Caption: c-tri-AMP synthesis and activation pathway in bacterial defense.

Experimental Protocols

Accurate quantification of c-tri-AMP requires efficient extraction from the sample matrix, removal of interfering substances, and sensitive detection. The following protocols provide a starting point for method development.

Protocol 1: Extraction of c-tri-AMP from Bacterial Cell Pellets

This protocol is adapted from methods used for c-di-AMP and cGAMP extraction from bacteria. [3][5] It employs a rapid solvent-based lysis and protein precipitation.

Materials:

- Bacterial cell pellet (e.g., from a 1-10 mL culture)
- Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v), chilled to -20°C

- Internal Standard (IS): Isotope-labeled c-tri-AMP (e.g., $^{13}\text{C}_{15}$, $^{15}\text{N}_5$ -c-tri-AMP), if available. If not, a non-endogenous cyclic oligonucleotide can be used for assessing recovery.
- Microcentrifuge tubes (1.5 mL)
- Bead-beating homogenizer and sterile beads (optional, for hard-to-lyse bacteria)
- Refrigerated microcentrifuge (-4°C to 4°C)
- Vacuum concentrator (e.g., SpeedVac)

Method:

- Harvesting: Centrifuge bacterial culture at $4,000 \times g$ for 15 minutes at 4°C . Discard the supernatant. Store the cell pellet at -80°C until extraction.
- Lysis and Extraction:
 - Resuspend the frozen cell pellet in 500 μL of ice-cold Extraction Solvent.
 - Spike the sample with the internal standard at a known concentration.
 - For robust cell types (e.g., Gram-positive bacteria), add sterile beads and homogenize using a bead beater for 2-3 cycles of 45 seconds. Keep samples on ice between cycles.
 - For Gram-negative bacteria, vigorous vortexing for 5 minutes may be sufficient.
- Protein Precipitation: Incubate the lysate at -20°C for 30 minutes to facilitate protein precipitation.
- Clarification: Centrifuge the lysate at $17,000 \times g$ for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
- Supernatant Collection: Carefully transfer the supernatant, which contains the extracted c-tri-AMP, to a new clean microcentrifuge tube.
- Drying: Evaporate the solvent to dryness using a vacuum concentrator.

- Reconstitution: Reconstitute the dried extract in 50-100 μ L of LC-MS grade water or initial mobile phase (e.g., 5 mM Ammonium Acetate). Vortex thoroughly and centrifuge at 17,000 x g for 5 minutes to pellet any insoluble material.
- Analysis: Transfer the final supernatant to an LC-MS vial for analysis.

Protocol 2: Purification of c-tri-AMP using Anion Exchange Chromatography

For complex samples or when higher purity is required, anion exchange chromatography can be used to separate the negatively charged c-tri-AMP from other cellular components. This is particularly useful when analyzing samples from in vitro enzymatic synthesis reactions.[\[1\]](#)[\[6\]](#)

Materials:

- Reconstituted sample extract from Protocol 1
- Anion Exchange Column (e.g., Mono Q or similar)
- Buffer A: 20 mM Tris-HCl, pH 7.5
- Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 7.5
- HPLC or FPLC system

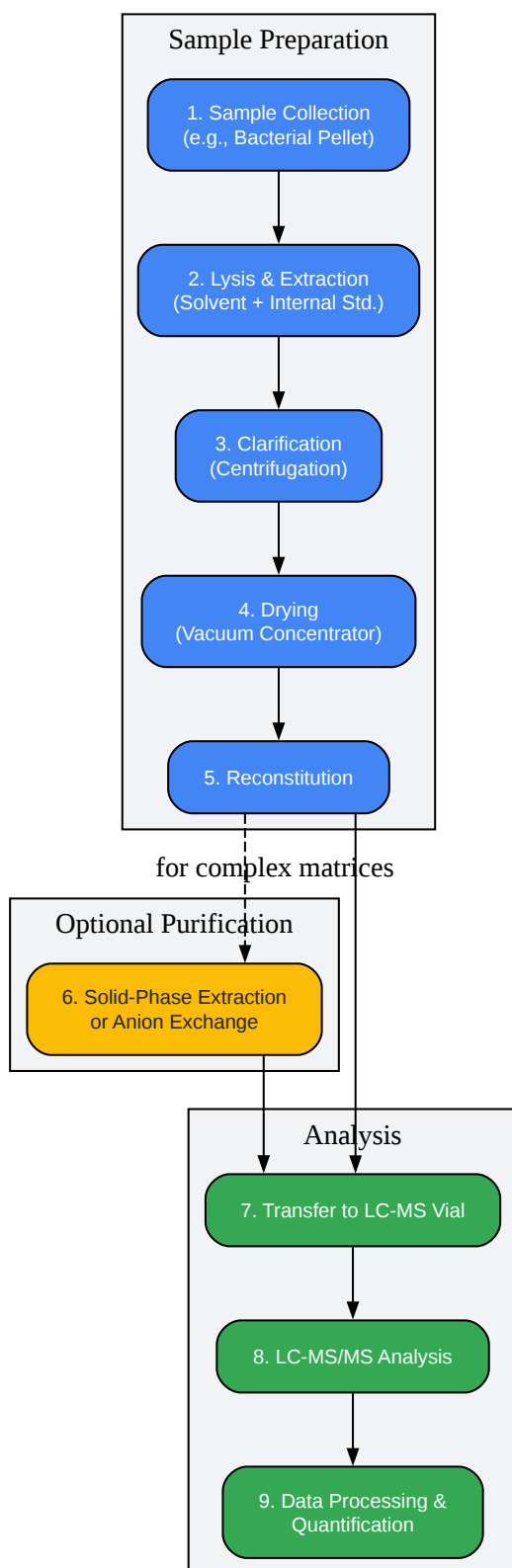
Method:

- Equilibration: Equilibrate the anion exchange column with Buffer A.
- Loading: Dilute the reconstituted sample extract 1:5 with Buffer A to reduce its ionic strength and load it onto the column.
- Washing: Wash the column with several column volumes of Buffer A to remove unbound impurities.
- Elution: Elute the bound c-tri-AMP using a linear gradient of NaCl (e.g., 0-50% Buffer B over 20 column volumes). c-tri-AMP is expected to elute at a specific salt concentration, which may require optimization.

- Fraction Collection: Collect fractions during the elution gradient.
- Analysis: Analyze fractions for the presence of c-tri-AMP using UV absorbance (at 259 nm) or by LC-MS/MS.
- Desalting: Pool the c-tri-AMP-containing fractions and desalt using a suitable method (e.g., dialysis, size-exclusion chromatography, or solid-phase extraction) before final analysis or use.

General Workflow for c-tri-AMP Analysis

The diagram below outlines the complete workflow from sample collection to quantitative analysis.



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Caption: General experimental workflow for c-tri-AMP quantification.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of c-tri-AMP.

Recommended Starting LC-MS/MS Parameters:

- **LC Column:** A reversed-phase C18 column designed for polar analytes (e.g., with polar end-capping) is recommended to achieve retention of the highly polar c-tri-AMP molecule.^[7] A common dimension is 2.1 x 50-100 mm, with a particle size of <2 µm.
- **Mobile Phase A:** 5-10 mM Ammonium Acetate or Ammonium Formate in water, pH adjusted as needed (e.g., pH 5.0).
- **Mobile Phase B:** Acetonitrile.
- **Flow Rate:** 0.2 - 0.4 mL/min.
- **Gradient:** Start with a high aqueous concentration (e.g., 98% A) and apply a linear gradient to increase the organic phase content.
- **Mass Spectrometer:** Triple quadrupole mass spectrometer.
- **Ionization Mode:** Electrospray Ionization (ESI), Positive or Negative mode (optimization required, but positive mode is common for similar molecules).^[5]
- **Analysis Mode:** Multiple Reaction Monitoring (MRM).

Hypothetical MRM Transitions for c-tri-AMP (MW = 987.6 g/mol):

- **Precursor Ion (Q1):** $[M+H]^+ = 988.6 \text{ m/z}$
- **Product Ions (Q3):** Fragmentation will likely yield characteristic ions corresponding to one, two, or three AMP units. Potential fragments to monitor would be related to adenosine (136.1 m/z), AMP (348.1 m/z), or linear di-AMP (677.1 m/z). These transitions must be empirically determined by infusing a pure c-tri-AMP standard.

Quantitative Data and Performance

Specific, validated performance data for c-tri-AMP assays are not widely available in the literature. The table below presents typical performance characteristics adapted from validated LC-MS/MS methods for other cyclic dinucleotides like c-di-AMP and cGAMP.[4][8][9] These values should be considered as targets during in-house method development and validation for c-tri-AMP.

Parameter	Representative Performance Characteristic
Lower Limit of Quantification (LLOQ)	0.1 - 1.0 ng/mL
Upper Limit of Quantification (ULOQ)	100 - 1000 ng/mL
Linearity (r^2)	> 0.99
Extraction Recovery	75 - 95%
Intra-assay Precision (%CV)	< 10%
Inter-assay Precision (%CV)	< 15%

Note: The stability of oligonucleotides is crucial. While cyclic structures offer enhanced stability against exonucleases, samples should be stored at -80°C for long-term storage and kept on ice during processing to minimize potential degradation.[10][11][12] Lyophilized standards are generally stable for years when stored at -20°C.[10]

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